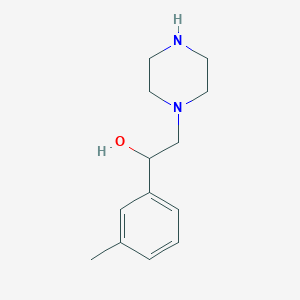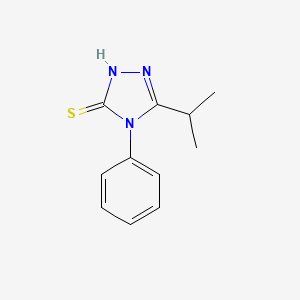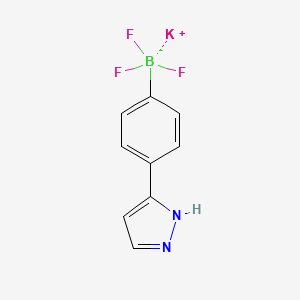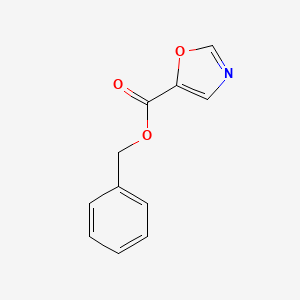
Benzyl 1,3-oxazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 1,3-oxazole-5-carboxylate is a heterocyclic compound featuring an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom
Synthetic Routes and Reaction Conditions:
Van Leusen Oxazole Synthesis: This method involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes in the presence of a base to form oxazoles.
Palladium-Catalyzed Arylation: This method allows for the direct arylation of oxazoles using palladium catalysts and aryl halides.
Cycloisomerization of Propargyl Amides: This method involves the cycloisomerization of propargyl amides to form oxazoles.
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes such as the Van Leusen oxazole synthesis, which can be optimized for high yield and purity using continuous flow reactors and automated synthesis platforms .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocycles.
Substitution: The compound can participate in substitution reactions, particularly at the C-2 and C-5 positions of the oxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include iodine and copper nitrate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Palladium catalysts and aryl halides are commonly employed for arylation reactions.
Major Products:
Oxidation Products: Oxidized derivatives of the oxazole ring.
Reduction Products: Saturated heterocycles.
Substitution Products: Arylated oxazoles.
Applications De Recherche Scientifique
Benzyl 1,3-oxazole-5-carboxylate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Benzyl 1,3-oxazole-5-carboxylate involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Benzoxazole: Similar in structure but contains a benzene ring fused to an oxazole ring.
Thiazole: Contains a sulfur atom instead of an oxygen atom in the five-membered ring.
Uniqueness: Benzyl 1,3-oxazole-5-carboxylate is unique due to its specific substitution pattern and the presence of a benzyl group, which can significantly influence its chemical reactivity and biological activity compared to other oxazole derivatives .
Propriétés
Formule moléculaire |
C11H9NO3 |
|---|---|
Poids moléculaire |
203.19 g/mol |
Nom IUPAC |
benzyl 1,3-oxazole-5-carboxylate |
InChI |
InChI=1S/C11H9NO3/c13-11(10-6-12-8-15-10)14-7-9-4-2-1-3-5-9/h1-6,8H,7H2 |
Clé InChI |
DUKHWMFWRUFJRB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)C2=CN=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13479350.png)
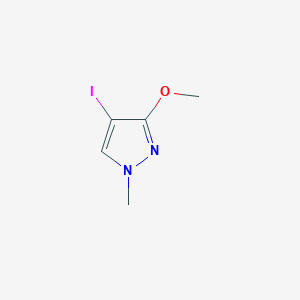
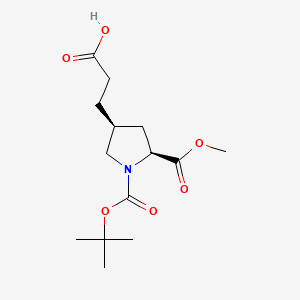


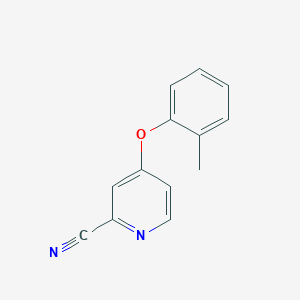
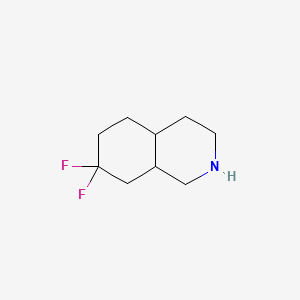
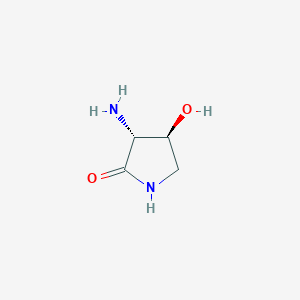
![4-(Propan-2-yloxy)-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B13479388.png)
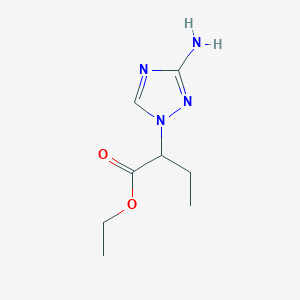
![2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole](/img/structure/B13479406.png)
